

# Spectroscopic and Structural Elucidation of Erysubin B: A Technical Overview

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## Compound of Interest

Compound Name: Erysubin B

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This technical guide provides a comprehensive overview of the spectroscopic data for **Erysubin B**, an isoflavone of significant interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data specifically for **Erysubin B**, this document presents a detailed analysis of the closely related compound, Erysubin F, to serve as a representative example for this class of molecules. The methodologies and data interpretation principles outlined herein are directly applicable to the structural characterization of **Erysubin B** and other related isoflavonoids.

This guide includes tabulated NMR, Mass Spectrometry, and UV-Vis data, detailed experimental protocols for acquiring this data, and a workflow diagram for the spectroscopic analysis of natural products.

## Spectroscopic Data of Erysubin F (as a proxy for Erysubin B)

The following tables summarize the quantitative spectroscopic data obtained for Erysubin F. This data is crucial for the structural confirmation and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide information on the chemical environment of individual protons and carbon atoms, respectively.

Table 1:  $^1\text{H}$  NMR Spectral Data of Erysubin F

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
2	8.05	s	2.1
5	6.68	s	
2'	6.90	d	
5'	6.73	d	
4''	6.37	s	

Table 2:  $^{13}\text{C}$  NMR Spectral Data of Erysubin F

Position	Chemical Shift ( $\delta$ ) ppm
2	155.05
3	122.0
4	181.0
4a	105.0
5	91.51
6	158.0
7	108.0
8	156.0
8a	104.0
1'	123.0
2'	114.0
3'	145.0
4'	110.3
5'	140.5
6'	115.0

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of Erysubin F

Ion	m/z [M+H] <sup>+</sup> (observed)	m/z [M+H] <sup>+</sup> (calculated)	Molecular Formula
[M+H] <sup>+</sup>	385.1282	385.1286	C <sub>21</sub> H <sub>21</sub> O <sub>7</sub>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems characteristic of flavonoids. The UV spectrum of a related isoflavone from *Erythrina addisoniae* exhibited absorption maxima at 271 and 276 nm, which is indicative of an isoflavone skeleton.<sup>[1]</sup>

Table 4: UV-Vis Spectral Data

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	271, 276

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoids, adaptable for the specific analysis of **Erysubin B**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified isoflavone is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (typically 1024-4096) due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified isoflavone is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10  $\mu\text{g/mL}$ .
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Analysis Parameters:
  - Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.
  - Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
  - Mass Range: A suitable mass range is scanned to detect the molecular ion.
  - Data Acquisition: Data is acquired in full scan mode to determine the  $m/z$  of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

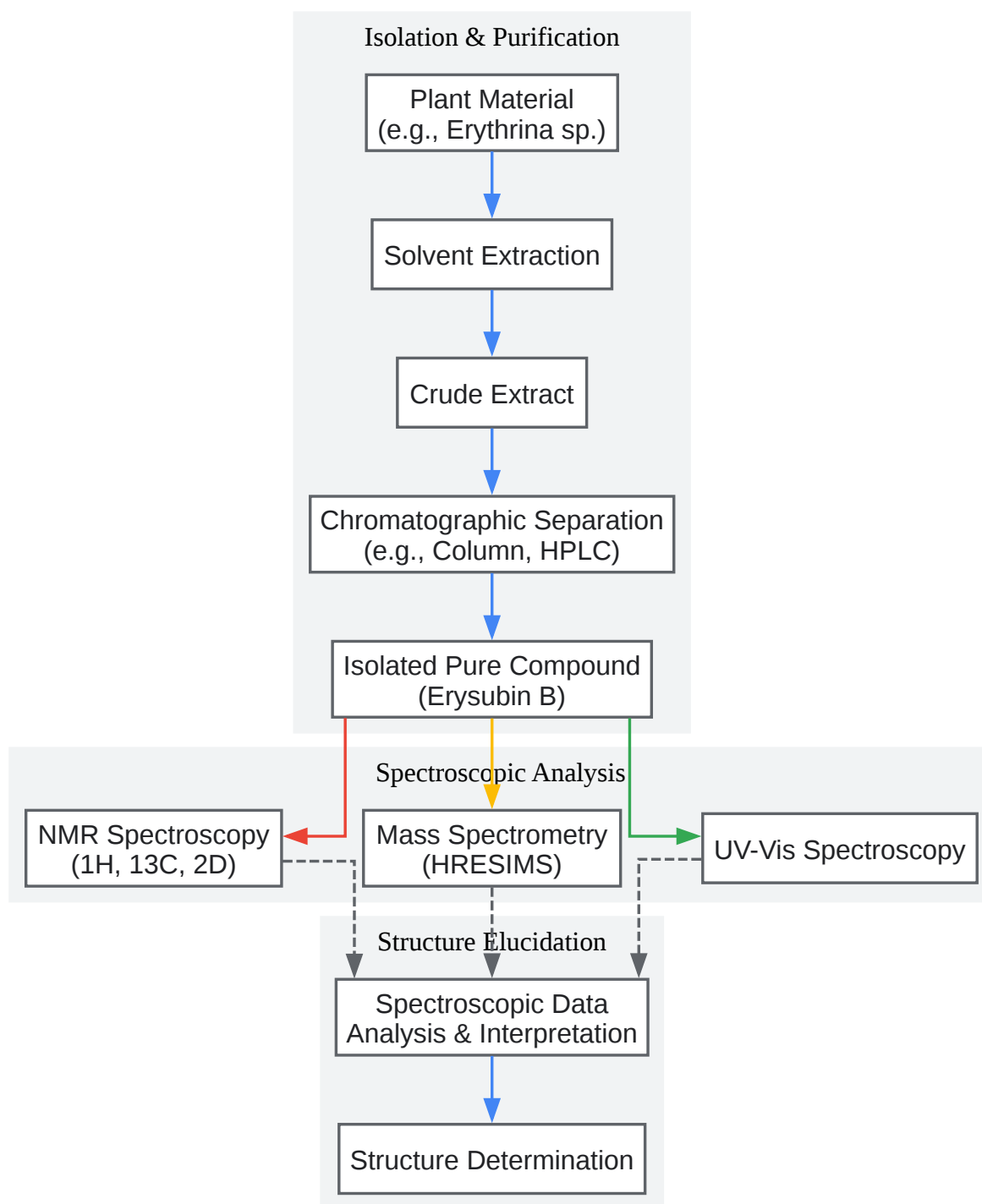
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the isoflavone is prepared in a UV-transparent solvent, typically methanol or ethanol, to an absorbance value below 1.5.

- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Measurement: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Erysubin B** using spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **Erysubin B**.

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## References

- 1. researchgate.net [researchgate.net]
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